

Molecular weight, formula, and other identifiers for WU-07047

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Compound of Interest

Compound Name: WU-07047

Cat. No.: B15575438

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WU-07047: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the Gαq/11 inhibitor, **WU-07047**, including its chemical properties, biological activity, and relevant experimental details.

Core Identifiers and Chemical Properties

WU-07047 is a synthetic small molecule designed as a simplified analog of the natural product YM-254890, a known potent and selective inhibitor of the Gαq/11 family of G proteins.^{[1][2]} It was developed to provide a more synthetically accessible tool for studying Gαq/11-mediated signaling pathways.^[2]

Below is a summary of the key identifiers for **WU-07047**. It is important to note that there are discrepancies in the reported molecular formula and weight across different suppliers. Both sets of data are presented here for comprehensive reference.

Identifier	Value (Source A)	Value (Source B)
Chemical Formula	C38H56N4O11	C39H58N4O11
Molecular Weight	744.88 g/mol [1]	758.90 g/mol
Exact Mass	744.3946	Not Available
CAS Number	1702378-78-6[1]	1702378-78-6
IUPAC Name	(R)-1-((3S,15R,18S,E)-18-Acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxo-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate[1]	Not Available
InChI Key	SFBGRQKOLKPRQY-ZNHURTJKSA-N[1]	Not Available
SMILES	CC(C)--INVALID-LINK----INVALID-LINK--C(O--INVALID-LINK--NC(C)=O)=O)CC2=CC=CC=C2)=O)=O">C@@HC(C)C)=O	Not Available
Synonyms	WU 07047, WU07047[1]	Not Available

Mechanism of Action and Biological Activity

WU-07047 functions as a selective inhibitor of Gαq and Gα11 proteins.[2] These G proteins are critical components of intracellular signaling cascades initiated by G protein-coupled receptors (GPCRs). Upon activation by a GPCR, the Gαq/11 subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent activation of downstream effectors.

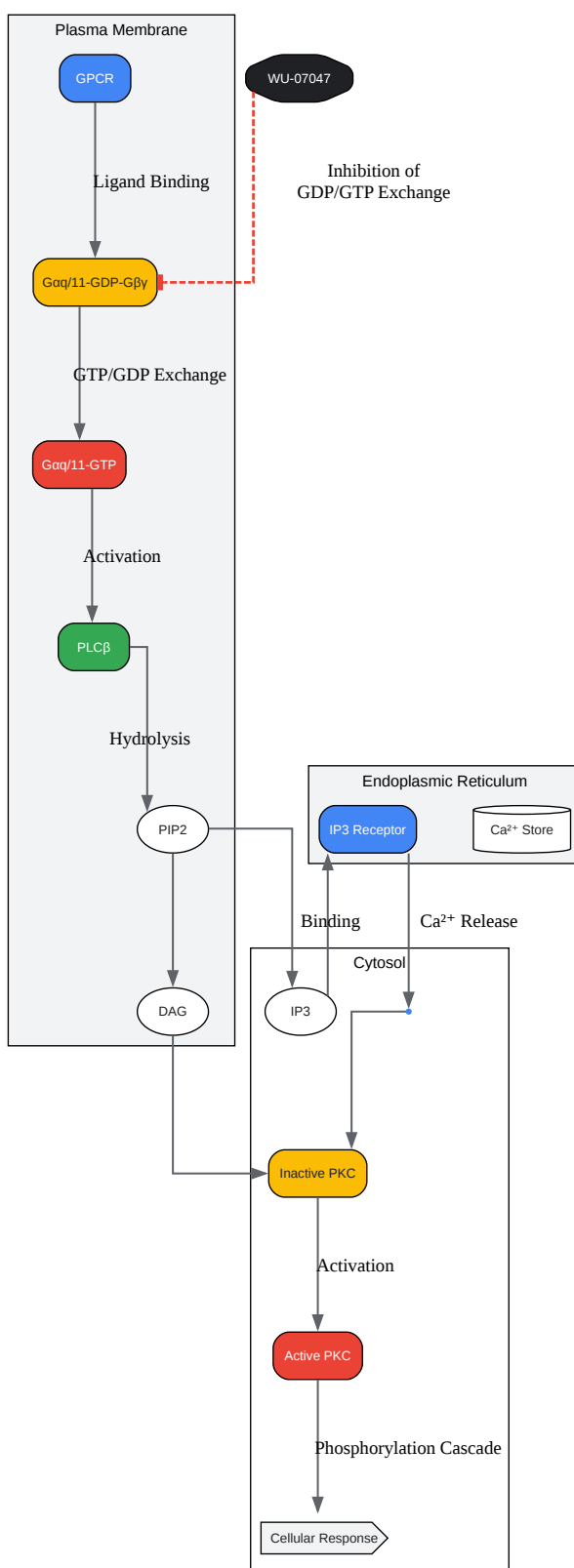
The primary effector of activated Gαq/11 is phospholipase C-β (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular

calcium (Ca^{2+}). The elevated cytosolic Ca^{2+} and DAG together activate protein kinase C (PKC), which in turn phosphorylates a wide array of substrate proteins, leading to various cellular responses.

WU-07047, like its parent compound YM-254890, is believed to inhibit the exchange of GDP for GTP on the $\text{G}\alpha\text{q}/11$ subunit, thereby preventing its activation and blocking the entire downstream signaling cascade.[3] While biochemical assays have shown that **WU-07047** is less potent than YM-254890, it still effectively inhibits Gq signaling.[2]

$\text{G}\alpha\text{q}/11$ Signaling Pathway

The following diagram illustrates the canonical $\text{G}\alpha\text{q}/11$ signaling pathway, which is inhibited by **WU-07047**.



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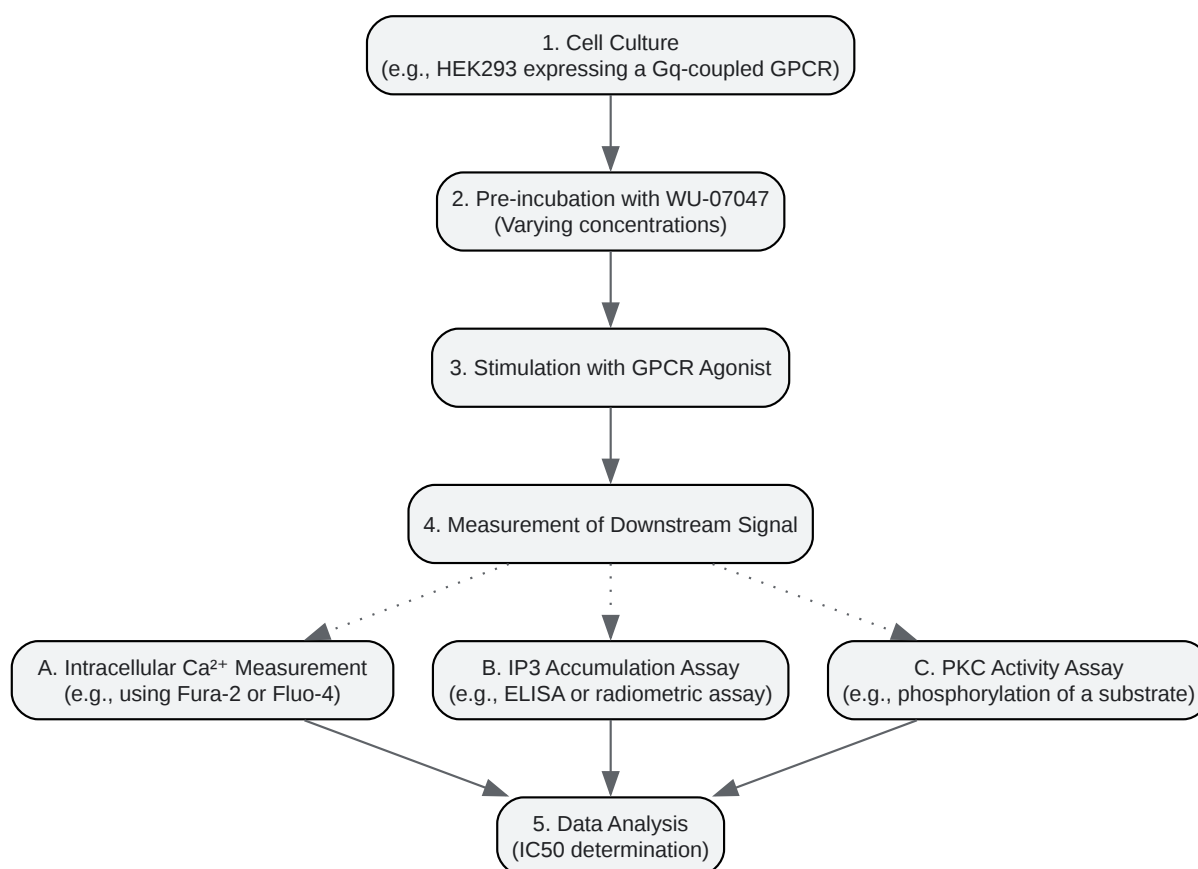
Gq/11 signaling pathway inhibited by **WU-07047**.

Experimental Protocols

The total synthesis of **WU-07047** has been described by Rensing et al. in Organic Letters. Researchers should refer to this publication for the detailed synthetic procedures and characterization data.[2] The general approach involved a convergent synthesis strategy, where two hydrocarbon-based linkers replaced the peptide-based linkers found in YM-254890, making the synthesis more tractable.[2]

General Workflow for Assessing **WU-07047** Activity:

A typical workflow to evaluate the inhibitory effect of **WU-07047** on Gαq/11 signaling would involve the following steps:



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General experimental workflow for evaluating **WU-07047** activity.

Note on Methodologies: The specific details of the assays (e.g., cell lines, agonist concentrations, incubation times, and detection methods) will need to be optimized for the specific GPCR and cellular system being investigated. It is recommended to consult the primary literature for established protocols for assessing Gαq/11 signaling for the receptor of interest.

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